molecular formula C16H16N2O4 B11138081 2-{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetamide

2-{3-hydroxy-4-[(1E)-N-hydroxy-2-phenylethanimidoyl]phenoxy}acetamide

Cat. No.: B11138081
M. Wt: 300.31 g/mol
InChI Key: XILGOEHQWLFJIJ-NBVRZTHBSA-N
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Description

2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyimino group and a phenylethyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-hydroxy-4-[(1E)-1-(hydroxyimino)-2-phenylethyl]phenol and acetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylethyl moiety can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE
  • 4-Hydroxy-2-quinolones
  • Coumarin derivatives

Uniqueness

What sets 2-{3-HYDROXY-4-[(1E)-1-(HYDROXYIMINO)-2-PHENYLETHYL]PHENOXY}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[4-[(E)-C-benzyl-N-hydroxycarbonimidoyl]-3-hydroxyphenoxy]acetamide

InChI

InChI=1S/C16H16N2O4/c17-16(20)10-22-12-6-7-13(15(19)9-12)14(18-21)8-11-4-2-1-3-5-11/h1-7,9,19,21H,8,10H2,(H2,17,20)/b18-14+

InChI Key

XILGOEHQWLFJIJ-NBVRZTHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C2=C(C=C(C=C2)OCC(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C2=C(C=C(C=C2)OCC(=O)N)O

Origin of Product

United States

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